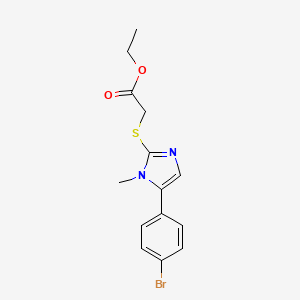

ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

Synthesis of Heterocyclic Derivatives : Research by (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004) focused on the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards a variety of active methylene reagents, leading to the synthesis of pyran, pyridine, and pyridazine derivatives. This study underscores the potential of ethyl 2-related compounds in the synthesis of polyfunctionally substituted heterocycles.

Antimicrobial and Antimalarial Activities : The antimicrobial and antimalarial potential of newly synthesized imidazo[2,1-b]thiazole derivatives was investigated by (Vekariya et al., 2017). These compounds were synthesized through reactions involving ethyl 2-amino-4-methylthiazole-5-carboxylate, showcasing good to excellent antibacterial activity and some demonstrating notable antimalarial activity.

Antioxidant and Anti-Inflammatory Properties : The work by (Attimarad, Khedr, & Aldhubiab, 2017) on the synthesis and screening of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates for their anti-inflammatory, analgesic, and antioxidant activities revealed compounds with significant biological activities, comparable to known drugs like indomethacin and aspirin.

Synthesis of Antitumor Compounds : Another significant application is the synthesis of thiophene, pyrazole, coumarin derivatives incorporated with benzo[d]imidazole moiety, which exhibited antitumor activities against various cancer cell lines, as reported by (Mohareb & Gamaan, 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For the related compound “Ethyl bromoacetate”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and fatal if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in the body’s cortisol levels .

Mode of Action

It’s worth noting that similar compounds participate inSuzuki–Miyaura (SM) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the inhibition of 11β-hsd1 can impactglucocorticoid metabolism at the tissue level .

Result of Action

The inhibition of 11β-hsd1 can be used in the treatment ofCushing’s syndrome, metabolic syndrome, and type 2 diabetes .

properties

IUPAC Name |

ethyl 2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2S/c1-3-19-13(18)9-20-14-16-8-12(17(14)2)10-4-6-11(15)7-5-10/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMOUHVOBHAHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2894803.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2894808.png)

![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2894812.png)

![(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B2894813.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2894820.png)